
1-N-Boc-pyrrolidin-2-ylboronic acid
Overview
Description
1-N-Boc-pyrrolidin-2-ylboronic acid (CAS: 149682-75-7) is a boronic acid derivative featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group at the nitrogen position. Its molecular formula is C₉H₁₈BNO₄, with a molecular weight of 215.05 g/mol . This compound is widely used in Suzuki–Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis and organometallic chemistry. Evidence from recent studies highlights its exceptional reactivity in nickel-catalyzed coupling reactions, achieving yields up to 90% under optimized conditions (DMA/1,4-dioxane solvent mixture at 40°C) .
The compound requires stringent storage conditions: it must be kept under an inert atmosphere at -20°C to prevent decomposition . Safety data indicate hazards such as skin/eye irritation and respiratory sensitization (H302, H315, H319, H332, H335), necessitating precautions like using gloves and ventilation during handling .
Preparation Methods
Boc Protection of Pyrrolidin-2-Ylboronic Acid
The most straightforward route involves introducing the Boc group to pyrrolidin-2-ylboronic acid. This method leverages the nucleophilicity of the pyrrolidine nitrogen and the stability of boronic acids under mild basic conditions.
Reaction Conditions and Optimization
Pyrrolidin-2-ylboronic acid is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere. Boc anhydride (Boc₂O) is added stoichiometrically, along with a catalytic amount of 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N) as a base . The reaction typically proceeds at room temperature for 12–24 hours, yielding the Boc-protected product after aqueous workup and chromatographic purification.
Key Parameters
Parameter | Typical Value |
---|---|
Solvent | THF, DCM |
Base | DMAP (0.1 equiv), Et₃N (1.2 equiv) |
Temperature | 20–25°C |
Reaction Time | 12–24 hours |
Yield | 60–85% |
Challenges include competing side reactions, such as boronic acid trimerization or Boc group migration. To mitigate these, rigorous exclusion of moisture and the use of molecular sieves (4 Å) are recommended .
Miyaura Borylation of Halogenated Pyrrolidine Precursors
For substrates where pyrrolidin-2-ylboronic acid is inaccessible, Miyaura borylation offers a viable alternative. This method installs the boronic acid moiety via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).
Synthesis of 2-Bromo-1-N-Boc-Pyrrolidine
The precursor 2-bromo-1-N-Boc-pyrrolidine is synthesized by treating Boc-protected pyrrolidine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride . The bromine atom is introduced selectively at the 2-position due to the stability of the intermediate radical.
Borylation Reaction
The brominated precursor undergoes Miyaura borylation using B₂Pin₂, a palladium catalyst (e.g., Pd(dppf)Cl₂), and potassium acetate (KOAc) in dioxane at 80–100°C . The resulting pinacol boronate ester is hydrolyzed to the boronic acid using hydrochloric acid (HCl).
Representative Protocol
Component | Quantity |
---|---|
2-Bromo-1-N-Boc-pyrrolidine | 1.0 equiv |
B₂Pin₂ | 1.5 equiv |
Pd(dppf)Cl₂ | 5 mol% |
KOAc | 3.0 equiv |
Solvent | Dioxane |
Temperature | 90°C, 12 hours |
Yield (boronate) | 70–90% |
Hydrolysis Yield | 80–95% |
This method benefits from high functional group tolerance and scalability but requires careful handling of air-sensitive palladium catalysts.
Alternative Synthetic Routes
Directed C-H Borylation
Transition-metal-catalyzed C-H borylation represents an emerging strategy. Iridium complexes (e.g., Ir(cod)(OMe))₂ with bipyridine ligands can selectively borylate the 2-position of Boc-protected pyrrolidine under inert conditions . While promising, this method currently suffers from low yields (<30%) and requires further optimization.
Comparative Analysis of Methods
Table 1: Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Boc Protection | 60–85 | ≥95 | High | Moderate |
Miyaura Borylation | 70–90 | ≥90 | Moderate | High |
Directed C-H Borylation | <30 | 80–85 | Low | Low |
The Boc protection method is favored for its simplicity, whereas Miyaura borylation excels in scalability for industrial applications. Directed C-H borylation remains experimental.
Chemical Reactions Analysis
1-N-Boc-pyrrolidin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Scientific Research Applications
A. Organic Synthesis
1-N-Boc-Pyrrolidin-2-ylboronic acid is widely used as a building block in organic synthesis, particularly in:
- Suzuki-Miyaura Cross-Coupling Reactions : It serves as a boronic acid reagent to form biaryl compounds, showcasing high yields when paired with other boronic acids .
B. Medicinal Chemistry
The compound has shown promise in developing biologically active compounds, particularly as an inhibitor of serine proteases. Its ability to form reversible covalent bonds with diols makes it useful for targeting specific enzymes involved in various diseases.
C. Biological Research
Recent studies have explored its use in designing radiopharmaceuticals for cancer imaging. For instance, novel 68Ga-labeled tracers based on this compound were evaluated for their efficacy in targeting fibroblast activation protein (FAP), demonstrating significant tumor uptake and potential for therapeutic applications .
A. Inhibition of Proteases
Research indicates that this compound can significantly inhibit serine proteases, which are crucial in many biological processes and disease mechanisms. For example, studies have reported its selective inhibition against specific proteases, suggesting therapeutic potential.
B. Cancer Imaging and Therapy
In preclinical evaluations, 68Ga-labeled derivatives of this compound demonstrated promising results in PET imaging for cancer diagnostics. One study highlighted that the compound exhibited high tumor uptake compared to traditional tracers, indicating its effectiveness as a targeted imaging agent .
Industrial Applications
In the industrial sector, this compound is utilized in the production of advanced materials and as a reagent in various chemical processes due to its unique reactivity patterns and ability to facilitate complex synthetic routes.
Mechanism of Action
The mechanism of action of 1-N-Boc-pyrrolidin-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is due to the presence of the boronic acid group, which can interact with hydroxyl groups in biological molecules. The compound can also act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds through its interaction with palladium or other transition metals .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-N-Boc-pyrrolidin-2-ylboronic acid with structurally related boronic acids and esters:
Key Comparative Insights
Reactivity in Cross-Coupling Reactions
- This compound exhibits superior reactivity compared to aromatic analogues like N-Boc-2-pyrroleboronic acid due to its flexible pyrrolidine ring, which minimizes steric hindrance during transmetallation .
- 1-N-Boc-piperidine-4-boronic acid outperforms the pyrrolidine variant in certain reactions (e.g., quantitative yield in nickel-catalyzed couplings), likely due to the piperidine ring’s conformational stability .
Solubility and Stability
- Polar aprotic solvents like DMA/1,4-dioxane (4:1 v/v) are optimal for pyrrolidine derivatives, whereas pinacol esters (e.g., 1-Boc-pyrrole-3-boronic acid pinacol ester) require non-polar solvents .
- The Boc group enhances stability against protodeboronation but introduces sensitivity to acidic conditions, necessitating careful pH control .
Biological Activity
1-N-Boc-pyrrolidin-2-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a boron atom, which plays a crucial role in its interaction with biological molecules, particularly in the context of enzyme inhibition and targeted therapy.
- Molecular Formula : C₉H₁₄BNO₄
- Molecular Weight : 211.02 g/mol
- Melting Point : 93-98 °C (decomposes)
- Density : 1.1 ± 0.1 g/cm³
- Solubility : Soluble in organic solvents, with limited solubility in water.
This compound acts primarily as a pharmacophore in the design of proteasome inhibitors and kinase inhibitors. The boronic acid moiety allows for reversible covalent bonding with serine and cysteine residues in target enzymes, leading to modulation of their activity. This mechanism is particularly relevant in cancer therapies, where proteasome inhibition can lead to increased apoptosis of tumor cells.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, a study evaluating its effects on MGC803 cells showed promising results with IC₅₀ values in the nanomolar range, indicating potent cytotoxicity against these cancer cells .
Inhibition of Fibroblast Activation Protein (FAP)
Research has identified this compound as a potential inhibitor of fibroblast activation protein (FAP), which is implicated in tumor progression and metastasis. The compound demonstrated high binding affinity (IC₅₀ values as low as 3.7 nM) for FAP, suggesting its utility in developing targeted radiopharmaceuticals for cancer imaging and therapy .
Study on Antitumor Spectrum
In a comprehensive evaluation, a series of peptide derivatives based on proline-boronic acids were synthesized, including those featuring this compound. The best-performing compound exhibited an IC₅₀ value of approximately 10 nM against multiple human tumor cell lines and demonstrated selective inhibition of proteasome subunits .
PET Imaging Applications
Another significant application of this compound is in the development of positron emission tomography (PET) tracers for imaging tumors. A study reported that novel radiolabeled compounds based on pyrrolidin-2-ylboronic acid showed enhanced tumor uptake compared to existing tracers, indicating their potential for improving diagnostic imaging in oncology .
Comparative Analysis with Similar Compounds
Compound Name | IC₅₀ (nM) | Selectivity Index | Application |
---|---|---|---|
This compound | 3.7 | >1000 | FAP Inhibition |
N-(4-quinolinoyl)-Gly-boroPro | 10.3 | >83 | FAP Inhibition |
N-acetyl-D-Ala-boroPro | 2900 | - | Proteasome Inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-N-Boc-pyrrolidin-2-ylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a Boc-protected pyrrolidine precursor with a boronic acid moiety under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions). Key variables include catalyst choice (Pd(OAc)₂ or PdCl₂), base (Na₂CO₃ or CsF), and solvent (THF or DMF). Elevated temperatures (60–80°C) may improve conversion but risk Boc-group decomposition. Purification via flash chromatography or recrystallization is critical to isolate the product from boronic acid byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (≥97.0% purity threshold, as per catalog specifications ).
- ¹H/¹³C NMR to confirm the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and boronic acid protons (broad peak near δ ~7–8 ppm).
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (C₉H₁₄BNO₄, theoretical MW: 211.02 ).
Q. What are the storage requirements to prevent degradation of this compound?
- Methodological Answer : Store at 0–6°C in anhydrous conditions (e.g., under argon) to minimize hydrolysis of the boronic acid group and Boc-protected amine. Use amber vials to reduce light-induced decomposition .
Advanced Research Questions
Q. How do steric and electronic effects of the Boc group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The Boc group introduces steric hindrance, slowing transmetalation steps in Suzuki-Miyaura reactions. Electronic effects (electron-withdrawing nature of the carbamate) stabilize the boronic acid but may reduce electrophilicity. Comparative studies with unprotected analogs (e.g., pyrrolidin-2-ylboronic acid) show lower yields for Boc-protected derivatives in aryl couplings, necessitating optimized ligand systems (e.g., SPhos or XPhos) .
Q. What strategies mitigate boronic acid instability during multi-step syntheses involving this compound?
- Methodological Answer :
- In situ protection : Convert the boronic acid to a more stable MIDA boronate ester (e.g., using 1,3-dimethylimidazolidinone) for intermediate steps .
- Low-temperature handling : Limit exposure to moisture and oxygen during workup.
- Kinetic studies : Monitor decomposition rates via ¹¹B NMR to identify critical stability thresholds (e.g., pH >7 accelerates hydrolysis) .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods are recommended?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during boronation or asymmetric hydrogenation of prochiral precursors. For analysis:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).
- Optical rotation comparisons with literature values for Boc-protected pyrrolidine derivatives (e.g., [α]²⁵_D = +15° to +25° in CHCl₃ ).
Q. Methodological Frameworks for Experimental Design
Q. How can researchers apply the FINER criteria to design studies involving this compound?
- Methodological Answer :
- Feasible : Prioritize reactions with readily available catalysts (e.g., Pd/C) and avoid exotic ligands.
- Novel : Explore understudied applications (e.g., in peptide boronate protease inhibitors).
- Ethical : Adhere to safety protocols for boronic acid handling (toxicity data in ).
- Relevant : Align with trends in medicinal chemistry (e.g., PROTACs or boron-containing therapeutics) .
Q. What statistical approaches are suitable for analyzing contradictory data in boronic acid reactivity studies?
- Methodological Answer :
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUYLRUCQCTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376284 | |
Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149682-75-7 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149682-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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